molecular formula C8H11NO B189449 2-Amino-4,5-dimethylphenol CAS No. 6623-41-2

2-Amino-4,5-dimethylphenol

Cat. No.: B189449
CAS No.: 6623-41-2
M. Wt: 137.18 g/mol
InChI Key: JEASLLCHQHBBGM-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of amino and methyl groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4,5-dimethylphenol can be synthesized through the reaction of 2,5-dimethylphenol with ammonia. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under various conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated, sulfonated, and acylated phenolic compounds.

Scientific Research Applications

Chemistry

2-Amino-4,5-dimethylphenol serves as an important intermediate in the synthesis of various chemical compounds, including:

  • Dyes and Pigments : It is utilized in the production of azo dyes due to its ability to undergo electrophilic substitution reactions.
  • Pharmaceuticals : The compound is explored for its potential in developing new therapeutic agents targeting oxidative stress-related diseases.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationForms quinone derivativesQuinone compounds
ReductionProduces various amine derivativesSecondary amines
Electrophilic SubstitutionForms substituted phenolsHalogenated phenols

Biological Applications

The biological activities of this compound have been the subject of several studies:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against various pathogens. The results showed a substantial reduction in bacterial viability, indicating its potential for developing new antimicrobial therapies.

  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively. In vitro assays utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) demonstrated a dose-dependent antioxidant effect.

Case Study: Antioxidant Studies
In vitro assays indicated that this compound effectively scavenges free radicals, with results quantified through DPPH assays. This property is crucial for applications aimed at combating oxidative stress-related diseases.

Mechanism of Action

The exact mechanism of action of 2-Amino-4,5-dimethylphenol is not fully understood. it is believed to act as a nucleophile in reverse Michael addition reactions. This compound exhibits anticancer activity by inhibiting the proliferation of cancer cells in vitro and in vivo .

Comparison with Similar Compounds

  • 2-Amino-4,6-dimethylphenol
  • 2,5-Dimethylphenol
  • 3,5-Dimethylphenol

Comparison: 2-Amino-4,5-dimethylphenol is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which influences its reactivity and applications.

Biological Activity

Overview

2-Amino-4,5-dimethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group and two methyl groups on the benzene ring. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C8H11NO
  • Molecular Weight : 151.18 g/mol
  • Structure : The compound features an amino group (-NH2) and two methyl groups (-CH3) attached to a phenolic ring.

Synthesis

This compound can be synthesized through the reaction of 2,5-dimethylphenol with ammonia. The synthesis typically requires controlled conditions to ensure high yield and purity. Various methods have been reported for its industrial production, emphasizing the need for precise control over reaction parameters such as temperature and pressure .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness using the disk diffusion method against Gram-positive and Gram-negative bacteria. The results demonstrated varying inhibition zones, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa11

The compound's activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cells. The exact mechanism is believed to involve the compound acting as a nucleophile in reverse Michael addition reactions, leading to the inhibition of key signaling pathways involved in cell division and survival .

While the precise mechanism of action remains under investigation, several hypotheses suggest that this compound may interact with specific molecular targets within cells. These interactions could lead to:

  • Inhibition of enzyme activity.
  • Disruption of oxidative stress pathways.
  • Induction of apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry highlighted the antimicrobial effects of various compounds derived from similar structures, including this compound. The study found that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Research : Another research effort focused on evaluating the anticancer potential of this compound against different cancer cell lines. The findings suggested that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner.

Q & A

Q. Basic: What are the recommended analytical methods to confirm the identity and purity of 2-amino-4,5-dimethylphenol?

Answer:
Due to the lack of analytical data provided by commercial suppliers (e.g., Sigma-Aldrich ), researchers must employ validated methods:

  • Chromatography : Use HPLC or GC-MS with a polar column (e.g., C18) and UV detection at 254 nm for separation and quantification. Compare retention times with authentic standards.
  • Spectroscopy : Confirm structure via 1H NMR^1 \text{H NMR} (expected signals: aromatic protons at δ 6.5–7.0 ppm, methyl groups at δ 2.1–2.5 ppm) and FT-IR (N-H stretch at ~3400 cm1^{-1}, phenolic O-H at ~3200 cm1^{-1}).
  • Elemental Analysis : Verify molecular formula (C8_8H11_{11}NO) with ≤0.3% deviation .

Q. Basic: How should this compound be safely handled and stored to ensure stability?

Answer:
Based on safety data sheets (SDS):

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
  • Storage : Keep in a tightly sealed amber glass container under inert gas (N2_2) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents to prevent decomposition .

Q. Intermediate: What synthetic routes are available for this compound, and what are their limitations?

Answer:
Common methods include:

  • Reduction of Nitro Precursors : Catalytic hydrogenation (H2_2/Pd-C) of 2-nitro-4,5-dimethylphenol. Yields >85%, but requires careful control of reaction time to avoid over-reduction .
  • Bucherer Reaction : Reaction of 4,5-dimethylphenol with ammonium sulfite under high pressure. Limited by regioselectivity and moderate yields (~60%) .
  • Challenges : Competing side reactions (e.g., methylation of the amino group) and purification difficulties due to polar byproducts .

Q. Advanced: How does the substitution pattern of this compound influence its acid-base behavior in aqueous solutions?

Answer:
The pKa of this compound hydrochloride is 7.95, reflecting the equilibrium between protonated and deprotonated forms . Key factors:

  • Electron-Donating Groups : Methyl groups at positions 4 and 5 increase electron density on the aromatic ring, stabilizing the deprotonated phenoxide ion and lowering the pKa compared to unsubstituted aminophenols.
  • Applications : This pH-dependent solubility is critical for designing buffer systems in kinetic studies or extraction protocols.

Q. Advanced: What role does this compound play in enzymatic studies, particularly in dioxygenase-catalyzed reactions?

Answer:
The compound acts as a substrate analog in studies of 2-aminophenol 1,6-dioxygenase (APD) from Pseudomonas species AP-3 :

  • Mechanistic Insight : APD catalyzes the oxidative cleavage of 2-aminophenol derivatives. This compound’s methyl groups sterically hinder enzyme binding, enabling structure-activity relationship (SAR) studies to map active-site residues.
  • Experimental Design : Use stopped-flow spectrophotometry to monitor intermediate formation (λ = 450 nm for Fe3+^{3+}-semiquinone complexes). Compare turnover rates with unsubstituted analogs to quantify steric effects .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies (e.g., antiviral vs. no activity) arise from structural variations and assay conditions:

  • Structure-Activity Validation : Synthesize derivatives with controlled substituents (e.g., this compound vs. 2-amino-5-methylphenol) and test in parallel using standardized assays (e.g., plaque reduction for antiviral activity) .
  • Data Normalization : Account for differences in cell permeability (logP) and cytotoxicity (CC50_{50}) using control compounds like acyclovir .

Q. Intermediate: What spectroscopic techniques are optimal for tracking the degradation of this compound under oxidative conditions?

Answer:

  • UV-Vis Spectroscopy : Monitor absorbance at 280 nm for aromatic ring cleavage.
  • LC-MS/MS : Identify degradation products (e.g., quinones or dimerized species) using a C18 column and electrospray ionization (ESI+).
  • EPR Spectroscopy : Detect free radical intermediates (e.g., phenoxyl radicals) under Fenton reaction conditions (Fe2+^{2+}/H2_2O2_2) .

Q. Advanced: How do the steric and electronic effects of methyl groups in this compound impact its coordination chemistry with transition metals?

Answer:

  • Steric Effects : Methyl groups at positions 4 and 5 hinder planar coordination geometries, favoring monodentate binding to metals (e.g., Cu2+^{2+}) instead of bidentate chelation.
  • Electronic Effects : Increased electron density enhances ligand-to-metal charge transfer (LMCT) transitions, observable via shifts in UV-Vis spectra (e.g., λmax_{\text{max}} from 300 nm to 350 nm upon complexation) .

Properties

IUPAC Name

2-amino-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEASLLCHQHBBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064422
Record name 2-Amino-4,5-dimethylphenol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-41-2
Record name 2-Amino-4,5-dimethylphenol
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Record name 2-Amino-4,5-dimethylphenol
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Record name 2-Amino-4,5-dimethylphenol
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Record name Phenol, 2-amino-4,5-dimethyl-
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Record name 2-Amino-4,5-dimethylphenol
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Record name 2-amino-4,5-xylenol
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Record name 2-AMINO-4,5-DIMETHYLPHENOL
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Synthesis routes and methods

Procedure details

To 4,5-dimethyl-2-nitrophenol(11.7 g, 0.07 mol), tetrahydrofuran(100 ml) and ethanol(40 ml) were added, and 10% palladium/activated carbon(0.57 g) was added slowly, and then the mixture was hydrogenated for 5 hours. The reaction mixture was concentrated and chromatographed by the same way above to obtain the titled compound.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-4,5-dimethylphenol
2-Amino-4,5-dimethylphenol
2-Amino-4,5-dimethylphenol
2-Amino-4,5-dimethylphenol
2-Amino-4,5-dimethylphenol
2-Amino-4,5-dimethylphenol

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